(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine
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Description
(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Biological Activity
(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique stereochemistry and functional groups that may influence its interactions with biological targets, particularly in the realm of neurotransmission and enzyme systems.
Chemical Structure and Properties
The molecular formula of this compound is C6H13N with a molecular weight of approximately 113.18 g/mol. The presence of the methoxymethyl group enhances solubility and reactivity, which are critical for biological interactions.
Structural Comparison
The following table highlights some structural analogs and their notable features:
Compound Name | Structure Type | Notable Features |
---|---|---|
(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine | Cyclobutane derivative | Different stereochemistry; potential biological activity |
2-Hydroxycyclobutanamine | Cyclobutane derivative | Hydroxy substitution; different reactivity profile |
N-Methylcyclobutanamine | Cyclobutane derivative | Methylated amine; altered pharmacological properties |
Preliminary studies suggest that this compound may interact with various biological receptors and enzyme systems. The specific mechanism of action is still under investigation, but it is hypothesized that the compound could modulate neurotransmitter systems or inhibit certain enzymatic pathways associated with disease processes.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Neurotransmission Modulation : Similar compounds have shown the ability to bind to neurotransmitter receptors, suggesting potential applications in neuropharmacology.
- Anticancer Properties : Initial findings indicate that this compound may inhibit certain cancer cell lines in vitro, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.
- Anti-inflammatory Effects : Analogous compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
A review of recent literature highlights several studies focused on the synthesis and biological evaluation of cyclobutane derivatives:
- Synthesis and Evaluation : A study synthesized various cyclobutane derivatives, including this compound, and evaluated their binding affinities to neurotransmitter receptors. The results indicated significant interaction with serotonin receptors, suggesting potential antidepressant activity .
- In Vitro Anticancer Activity : In vitro assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating moderate potency .
- Enzyme Inhibition Studies : Further investigations into enzyme inhibition showed that this compound could inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
InChI Key |
NSUHDXDXMDDKGW-PHDIDXHHSA-N |
Isomeric SMILES |
COC[C@H]1CC[C@H]1N |
Canonical SMILES |
COCC1CCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.